molecular formula C10H9FN2O2 B11896360 Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate CAS No. 697739-06-3

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B11896360
CAS No.: 697739-06-3
M. Wt: 208.19 g/mol
InChI Key: CKTSOTAUTZFNTA-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a synthetic organic compound with the molecular formula C9H7FN2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate typically involves the reaction of 6-fluoroindazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-1H-indazole-4-carboxylate
  • Methyl 1H-indazole-6-carboxylate
  • Methyl 6-fluoro-1H-indole-4-carboxylate

Uniqueness

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is unique due to the presence of both a fluorine atom and a methyl ester group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ester group can be easily modified to create a variety of derivatives .

Biological Activity

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a derivative of indazole, a bicyclic aromatic compound known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • CAS Number : 697739-05-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The following table summarizes key findings regarding its biological activity against various cancer cell lines:

CompoundTargetIC50 (nM)Cell LineReference
This compoundPLK4<10HCT116 (colon cancer)
This compoundPim Kinases0.4 (Pim-1), 1.1 (Pim-2), 0.4 (Pim-3)KMS-12 BM (multiple myeloma)
This compoundFGFR1<4.1KG1 (acute myeloid leukemia)

The compound exhibits its biological effects primarily through inhibition of specific kinases involved in tumor growth and proliferation:

  • Polo-like Kinase 4 (PLK4) : Inhibitors targeting PLK4 have shown promise in reducing tumor growth in preclinical models, particularly in colon cancer.
  • Pim Kinases : These kinases are implicated in various cancers; inhibition leads to reduced cell survival and proliferation.
  • Fibroblast Growth Factor Receptor 1 (FGFR1) : Inhibition of FGFR signaling pathways is crucial for controlling tumor growth and metastasis.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • The presence of the fluoro group enhances lipophilicity and bioavailability.
  • The methyl substitution at the indazole position is critical for maintaining potency against target kinases.

Research indicates that modifications at the 4-position of the carboxylate moiety can significantly alter biological activity, suggesting that further optimization could yield more potent derivatives.

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of this compound in a mouse model bearing HCT116 tumors. The compound demonstrated significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.

Case Study 2: Combination Therapy

In combination with standard chemotherapeutics, this compound enhanced therapeutic outcomes in resistant cancer models, suggesting synergistic effects that warrant further investigation.

Properties

CAS No.

697739-06-3

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 6-fluoro-1-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3

InChI Key

CKTSOTAUTZFNTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F

Origin of Product

United States

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